molecular formula C5H2Cl2N4 B3058371 2,8-dichloro-7H-purine CAS No. 89166-91-6

2,8-dichloro-7H-purine

Cat. No. B3058371
CAS RN: 89166-91-6
M. Wt: 189 g/mol
InChI Key: XDLJIIILKATPAQ-UHFFFAOYSA-N
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Description

2,8-dichloro-7H-purine is a purine derivative that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of adenosine deaminase, an enzyme that plays a crucial role in purine metabolism.

Mechanism of Action

The mechanism of action of 2,8-dichloro-7H-purine is based on its ability to inhibit adenosine deaminase, which is an enzyme that catalyzes the deamination of adenosine to inosine. This inhibition leads to an increase in the concentration of adenosine, which can activate adenosine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
2,8-dichloro-7H-purine has been shown to have various biochemical and physiological effects. Inhibition of adenosine deaminase by this compound results in an increase in the concentration of adenosine, which can modulate immune responses, induce apoptosis, and affect neurotransmitter release. Additionally, 2,8-dichloro-7H-purine has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,8-dichloro-7H-purine in lab experiments is its potent inhibition of adenosine deaminase. This allows for the investigation of the role of adenosine deaminase in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for the use of 2,8-dichloro-7H-purine in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of cancer, autoimmune disorders, and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, the development of more selective inhibitors of adenosine deaminase could lead to the discovery of novel therapeutic targets.

Scientific Research Applications

2,8-dichloro-7H-purine has been used extensively in scientific research as an inhibitor of adenosine deaminase. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases. Additionally, 2,8-dichloro-7H-purine has been used as a tool in biochemical and physiological studies to investigate the role of adenosine deaminase in purine metabolism.

properties

IUPAC Name

2,8-dichloro-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLJIIILKATPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289984
Record name 2,8-dichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-dichloro-7H-purine

CAS RN

89166-91-6
Record name NSC65992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-dichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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